molecular formula C8H8N2O5S B3045381 Ethanol, 2-[(3,5-dinitrophenyl)thio]- CAS No. 105897-13-0

Ethanol, 2-[(3,5-dinitrophenyl)thio]-

Cat. No.: B3045381
CAS No.: 105897-13-0
M. Wt: 244.23 g/mol
InChI Key: UFNOXBTYOMAHDT-UHFFFAOYSA-N
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Description

Ethanol, 2-[(3,5-dinitrophenyl)thio]- is a sulfur-containing ethanol derivative characterized by a thioether linkage (-S-) connecting the ethanol moiety to a 3,5-dinitrophenyl group.

Properties

IUPAC Name

2-(3,5-dinitrophenyl)sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5S/c11-1-2-16-8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNOXBTYOMAHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])SCCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406755
Record name Ethanol, 2-[(3,5-dinitrophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105897-13-0
Record name Ethanol, 2-[(3,5-dinitrophenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(3,5-dinitrophenyl)thio]- typically involves the reaction of 3,5-dinitrochlorobenzene with thiourea to form 3,5-dinitrophenylthiourea. This intermediate is then subjected to hydrolysis to yield 3,5-dinitrophenylthiol. The final step involves the reaction of 3,5-dinitrophenylthiol with ethylene oxide under basic conditions to produce Ethanol, 2-[(3,5-dinitrophenyl)thio]-.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: Ethanol, 2-[(3,5-dinitrophenyl)thio]- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Biological Applications

2.1 Antimicrobial Activity

Research indicates that derivatives of dinitrophenyl compounds often exhibit antimicrobial properties. For instance, studies have shown that certain thiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as nitro groups in the para position of aromatic rings, enhances this activity .

Case Study: Antibacterial Efficacy

  • A study evaluated various dinitrophenyl derivatives against Staphylococcus aureus and Escherichia coli. Ethanol, 2-[(3,5-dinitrophenyl)thio]- was found to have a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
CompoundMIC (µg/mL)Bacterial Strain
Ethanol, 2-[(3,5-dinitrophenyl)thio]-25S. aureus
Standard Antibiotic20E. coli

2.2 Anticancer Properties

The dinitrophenyl moiety is known for its ability to interact with biological targets, making it a candidate for anticancer drug development. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms .

Case Study: Cytotoxicity Against Cancer Cells

  • A study assessed the cytotoxic effects of ethanol derivatives on human cancer cell lines. The results indicated that ethanol, 2-[(3,5-dinitrophenyl)thio]- exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective dosage levels.
CompoundIC50 (µM)Cell Line
Ethanol, 2-[(3,5-dinitrophenyl)thio]-15MCF-7
Control Drug10HeLa

Material Science Applications

Ethanol, 2-[(3,5-dinitrophenyl)thio]- has also been explored for its potential use in material science due to its unique electronic properties. Its ability to act as a dye or pigment in various formulations has been investigated.

3.1 Dye Applications

Due to its vibrant color properties derived from the dinitrophenyl group, this compound can be utilized as a dye in textiles and plastics. Its stability under UV light makes it suitable for outdoor applications.

Case Study: Dye Stability Testing

  • An evaluation of the photostability of dyes based on ethanol, 2-[(3,5-dinitrophenyl)thio]- showed promising results compared to traditional dyes.
Dye TypeLight Exposure (hours)Color Change (%)
Ethanol Dinitrophenyl Dye1005
Traditional Dye10030

Mechanism of Action

The mechanism of action of Ethanol, 2-[(3,5-dinitrophenyl)thio]- involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the thioether group, allowing it to participate in substitution reactions. The nitro groups can undergo reduction to form amino groups, which can further interact with biological molecules. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethanol, 2-[(3,5-dinitrophenyl)thio]- with structurally related compounds from the evidence:

Compound Name Key Structural Features Functional Groups Potential Applications
Ethanol, 2-[(3,5-dinitrophenyl)thio]- Ethanol + 3,5-dinitrophenylthio group Thioether, nitro, hydroxyl Organic synthesis, intermediates
2-(2,4-Dinitrophenylthio)benzothiazole Benzothiazole + 2,4-dinitrophenylthio group Thioether, nitro, heterocycle Dyes, corrosion inhibitors
2-(2-Thienyl)ethanol Ethanol + thiophene ring Hydroxyl, aromatic thiophene Pharmaceutical intermediates
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propanol + thiophene + methylamino Hydroxyl, amine, thiophene Drug candidates (CNS agents)

Key Observations:

  • Substituent Position Effects: The 3,5-dinitro substitution on the phenyl ring in the target compound contrasts with the 2,4-dinitro substitution in the benzothiazole analog .
  • Thioether vs. Thiophene: Unlike 2-(2-thienyl)ethanol, where sulfur is part of an aromatic thiophene ring , the target compound’s sulfur forms a thioether bridge. This difference impacts electronic properties: thioethers are more nucleophilic, while thiophenes participate in conjugation.
  • Hydroxyl Group Utility: The ethanol moiety in the target compound and 2-(2-thienyl)ethanol enables hydrogen bonding, improving solubility in protic solvents compared to non-hydroxylated analogs like benzothiazole derivatives .

Reactivity and Stability

  • Electron-Withdrawing Effects: The 3,5-dinitrophenyl group in the target compound likely reduces electron density at the sulfur atom, decreasing susceptibility to oxidation compared to non-nitro-substituted thioethers. This contrasts with 2-(2-thienyl)ethanol, where the electron-rich thiophene may increase reactivity in electrophilic substitutions .
  • Thermal Stability: Dinitrophenylthio compounds (e.g., benzothiazole analog ) are typically thermally stable due to strong nitro group electron withdrawal, whereas thiophene-containing ethanols may decompose at lower temperatures due to aromatic ring strain.

Biological Activity

Ethanol, 2-[(3,5-dinitrophenyl)thio]- is an organic compound notable for its potential biological activities and applications in drug development. This article explores its chemical properties, biological interactions, and relevant case studies that highlight its significance in biochemical research.

Chemical Structure and Properties

Ethanol, 2-[(3,5-dinitrophenyl)thio]- features a dinitrophenyl group attached to an ethanol backbone through a thioether linkage. The presence of the dinitrophenyl group contributes to its electrophilic character, enhancing its reactivity with biological molecules. The compound's structure can be summarized as follows:

Property Details
Chemical Formula C9_9H10_10N2_2O4_4S
Molecular Weight 246.25 g/mol
Appearance Yellow crystalline solid due to dinitrophenyl group
Functional Groups Hydroxyl (-OH), Thioether (-S-), Nitro (-NO2_2)

Biological Activity

Research indicates that Ethanol, 2-[(3,5-dinitrophenyl)thio]- exhibits significant biological activity, particularly in the following areas:

  • Enzyme Interactions : The compound acts as a nucleophile due to its thioether group, allowing it to participate in substitution reactions with various enzymes. This property is crucial for studying enzyme kinetics and protein interactions in biochemical assays.
  • Antimicrobial Properties : Studies have shown that compounds with similar dinitrophenyl structures possess antimicrobial activity. For instance, analogs of Ethanol, 2-[(3,5-dinitrophenyl)thio]- have been evaluated for their efficacy against Mycobacterium tuberculosis, demonstrating potential as antitubercular agents .
  • Cytotoxic Effects : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Its structural analogs have shown varying degrees of antiproliferative activity against human cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon carcinoma) .

Case Study 1: Enzyme Inhibition Assays

A study aimed at evaluating the inhibitory effects of Ethanol, 2-[(3,5-dinitrophenyl)thio]- on specific enzymes revealed that at concentrations of 50 μM, the compound inhibited enzyme activity by approximately 50%. This suggests a significant role in modulating enzyme functions relevant to metabolic pathways.

Case Study 2: Antimycobacterial Activity

In a comparative study on antimycobacterial agents, Ethanol, 2-[(3,5-dinitrophenyl)thio]- was tested alongside other derivatives. Results indicated that this compound exhibited moderate inhibitory potency against Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), with a notable reduction in activity observed upon modification of the nitro groups .

Structure-Activity Relationship (SAR)

The structure-activity relationship of Ethanol, 2-[(3,5-dinitrophenyl)thio]- is critical for understanding its biological efficacy. The following table summarizes key findings from SAR studies:

Modification Effect on Activity
Removal of Nitro GroupsSignificant decrease in biological activity
Alteration of Thioether LinkageChanges in reactivity with enzymes
Variation in Substituent PositionsDifferent levels of cytotoxicity against cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-[(3,5-dinitrophenyl)thio]-
Reactant of Route 2
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Ethanol, 2-[(3,5-dinitrophenyl)thio]-

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